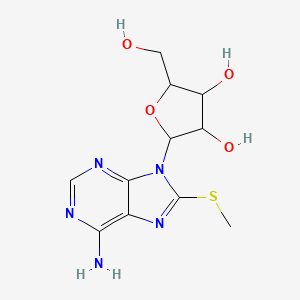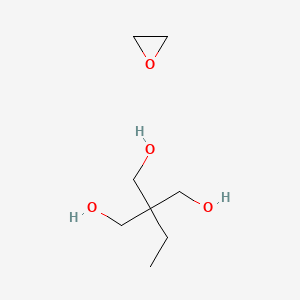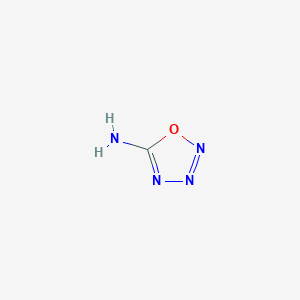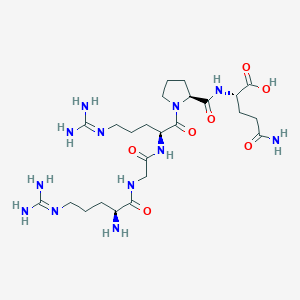
1-(2,5-diphenyloxazol-4-yl)pyrimidine-2,4(1H,3H)-dione
Vue d'ensemble
Description
1-(2,5-diphenyloxazol-4-yl)pyrimidine-2,4(1H,3H)-dione, also known as PPO, is a fluorescent compound that has been widely used as a probe in various biological and chemical applications. PPO is a highly sensitive and selective probe that has been used in the detection of metal ions, amino acids, and proteins.
Mécanisme D'action
1-(2,5-diphenyloxazol-4-yl)pyrimidine-2,4(1H,3H)-dione is a highly sensitive and selective probe that fluoresces when it binds to metal ions, amino acids, and proteins. The mechanism of action of 1-(2,5-diphenyloxazol-4-yl)pyrimidine-2,4(1H,3H)-dione involves the formation of a complex between 1-(2,5-diphenyloxazol-4-yl)pyrimidine-2,4(1H,3H)-dione and the target molecule, which results in a change in the fluorescence intensity of 1-(2,5-diphenyloxazol-4-yl)pyrimidine-2,4(1H,3H)-dione. The change in fluorescence intensity is proportional to the concentration of the target molecule.
Biochemical and physiological effects:
1-(2,5-diphenyloxazol-4-yl)pyrimidine-2,4(1H,3H)-dione has no known biochemical or physiological effects. 1-(2,5-diphenyloxazol-4-yl)pyrimidine-2,4(1H,3H)-dione is a non-toxic compound that has been used in various biological and chemical applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2,5-diphenyloxazol-4-yl)pyrimidine-2,4(1H,3H)-dione as a fluorescent probe include its high sensitivity and selectivity, its ease of use, and its non-toxic nature. The limitations of using 1-(2,5-diphenyloxazol-4-yl)pyrimidine-2,4(1H,3H)-dione as a fluorescent probe include its limited solubility in aqueous solutions and its sensitivity to pH and temperature.
Orientations Futures
For the use of 1-(2,5-diphenyloxazol-4-yl)pyrimidine-2,4(1H,3H)-dione include the development of new methods for its synthesis and the optimization of its conditions for use as a fluorescent probe.
Applications De Recherche Scientifique
1-(2,5-diphenyloxazol-4-yl)pyrimidine-2,4(1H,3H)-dione has been widely used as a fluorescent probe in various biological and chemical applications. 1-(2,5-diphenyloxazol-4-yl)pyrimidine-2,4(1H,3H)-dione has been used in the detection of metal ions, such as copper, zinc, and iron. 1-(2,5-diphenyloxazol-4-yl)pyrimidine-2,4(1H,3H)-dione has also been used in the detection of amino acids and proteins. 1-(2,5-diphenyloxazol-4-yl)pyrimidine-2,4(1H,3H)-dione has been used as a probe in the study of protein folding and conformational changes. 1-(2,5-diphenyloxazol-4-yl)pyrimidine-2,4(1H,3H)-dione has been used in the study of DNA and RNA structure and function.
Propriétés
IUPAC Name |
1-(2,5-diphenyl-1,3-oxazol-4-yl)pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3/c23-15-11-12-22(19(24)20-15)17-16(13-7-3-1-4-8-13)25-18(21-17)14-9-5-2-6-10-14/h1-12H,(H,20,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCBCEPGAIGAAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(O2)C3=CC=CC=C3)N4C=CC(=O)NC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341234 | |
| Record name | F0173-0134 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-diphenyloxazol-4-yl)pyrimidine-2,4(1H,3H)-dione | |
CAS RN |
304865-12-1 | |
| Record name | F0173-0134 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![beta-D-Glucopyranosiduronic acid, 2-[(4-hydroxy-1-naphthalenyl)oxy]-1-[[(1-methylethyl)amino]methyl]ethyl](/img/structure/B3050938.png)








![5-Cyclopropylmethyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B3050950.png)

